molecular formula C10H11NO2 B13599554 2-Amino-2-(benzofuran-5-yl)ethan-1-ol

2-Amino-2-(benzofuran-5-yl)ethan-1-ol

Cat. No.: B13599554
M. Wt: 177.20 g/mol
InChI Key: IIDUYDXSKYEOJB-UHFFFAOYSA-N
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Description

2-Amino-2-(benzofuran-5-yl)ethan-1-ol is a chemical compound of significant interest in organic and medicinal chemistry research, serving as a versatile synthetic intermediate. This compound features a benzofuran ring system, which is a privileged scaffold in drug discovery due to its presence in numerous biologically active molecules . The structure combines the benzofuran core with an ethanolamine side chain, making it a valuable building block for the synthesis of more complex molecules. The benzofuran moiety is recognized for its wide spectrum of pharmacological activities. Research into benzofuran derivatives has demonstrated their potential as antimicrobial agents , with some showing promising activity against fungal pathogens such as Fusarium oxysporum . Furthermore, the benzofuran scaffold is a common feature in compounds investigated for their anti-cancer properties against various cell lines, including breast cancer and leukemia . The presence of the amino and alcohol functional groups on this molecule provides handles for further chemical modification, allowing researchers to explore structure-activity relationships and develop novel compounds for pharmaceutical and agrochemical applications . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-amino-2-(1-benzofuran-5-yl)ethanol

InChI

InChI=1S/C10H11NO2/c11-9(6-12)7-1-2-10-8(5-7)3-4-13-10/h1-5,9,12H,6,11H2

InChI Key

IIDUYDXSKYEOJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CO2)C=C1C(CO)N

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Coupling of 2-Halophenols with Alkynes

A widely used approach involves the copper-catalyzed coupling of 2-iodophenol with terminal alkynes under basic and inert atmosphere conditions to form 2-(benzofuran-2-yl)ethan-1-ol derivatives. For example:

  • Procedure: 2-iodophenol (6.0 mmol) is reacted with but-3-yn-1-ol (6.6 mmol) in the presence of copper(I) iodide (CuI) and copper(II) acetate (Cu(OAc)2) in triethylamine under nitrogen at room temperature overnight.
  • Workup: The reaction mixture is concentrated, extracted with ethyl acetate, washed, dried, and purified by flash chromatography.
  • Outcome: This yields 2-(benzofuran-2-yl)ethan-1-ol as a colorless oil with high yield (~88%).

This method provides a benzofuran ring bearing a hydroxyethyl substituent, which can be further functionalized to introduce the amino group at the alpha position next to the hydroxy group.

α-Amino Ketone Route via Nucleophilic Substitution

A practical method to prepare β-amino alcohols like this compound involves nucleophilic substitution on benzofuryl α-bromo ketones:

  • Reagents: Benzofuryl α-bromo ketone is reacted with amines (e.g., ammonia or substituted amines) in the presence of a base such as triethylamine.
  • Solvent: Acetonitrile is commonly used.
  • Conditions: Stirring at room temperature for 24 hours.
  • Workup: The reaction mixture is concentrated, extracted, dried, and purified by column chromatography.

This results in the formation of β-amino alcohols via substitution of the bromide with the amino group, followed by reduction or hydrolysis to yield the hydroxy group at the alpha position.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Limitations
Copper-catalyzed coupling of 2-iodophenol with but-3-yn-1-ol 2-iodophenol, but-3-yn-1-ol CuI, Cu(OAc)2, Et3N, N2, rt, overnight ~88% High yield, mild conditions Requires copper catalyst, inert atmosphere
Cyclization of 2-hydroxy-5-nitrobenzonitrile with chloroacetone 2-hydroxy-5-nitrobenzonitrile, chloroacetone K2CO3, acetone, reflux 8h Moderate to good Versatile for functionalized benzofurans Multi-step, complex purification
Nucleophilic substitution on benzofuryl α-bromo ketones Benzofuryl α-bromo ketone, amines Triethylamine, acetonitrile, rt, 24h Moderate Direct introduction of amino group Requires α-bromo ketone synthesis

Research Findings and Optimization Notes

  • The copper-catalyzed coupling method is well-documented for producing 2-(benzofuran-2-yl)ethan-1-ol derivatives with high purity and yield. The reaction is sensitive to moisture and oxygen, necessitating inert atmosphere techniques.
  • Cyclization routes involving 2-hydroxy-5-nitrobenzonitrile provide access to amino-substituted benzofurans but require careful control of reaction time and temperature to optimize yields and avoid side reactions.
  • The α-amino ketone route allows for the direct formation of β-amino alcohols but depends on the availability of the α-bromo ketone precursor and may require further purification steps.
  • Spectroscopic methods such as ^1H NMR, FTIR, and mass spectrometry are essential for confirming the structure and purity of intermediates and final products in all methods.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(benzofuran-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran amines .

Scientific Research Applications

2-Amino-2-(benzofuran-5-yl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(benzofuran-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer effects could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Key Structural Differences :

  • Functional Groups: The target compound has a hydroxyl (-OH) and amino (-NH2) group on the ethane backbone, while the acetate derivative replaces -OH with an ester (-COOEt) group.
  • Synthesis: Ethyl 2-amino-2-(benzofuran-5-yl)acetate is synthesized via catalytic hydrogenation of its nitro precursor (ethyl 2-nitro-2-(benzofuran-5-yl)acetate), yielding 63% as a yellow oily solid .
  • Physicochemical Properties: NMR Data: The acetate derivative exhibits distinct ^1H NMR signals (e.g., δ 4.71 ppm for the α-proton, δ 1.21 ppm for ethyl CH3) and ^13C NMR peaks (e.g., 174.1 ppm for the ester carbonyl) .

5-(1-Phenylethenyl)-2-((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyldodecahydro-1H-phenanthren-1-yl)-4,5-dihydrooxazole (Compound 5c)

Key Structural Differences :

  • Core Structure: Compound 5c incorporates a complex terpene-derived framework fused with an oxazoline ring, contrasting sharply with the simpler benzofuran-ethanolamine backbone of the target compound.
  • Functional Groups: The oxazoline ring introduces additional nitrogen and oxygen atoms, enabling diverse hydrogen-bonding interactions absent in 2-amino-2-(benzofuran-5-yl)ethan-1-ol .
  • Applications: Oxazoline derivatives are often explored as chiral auxiliaries or catalysts, whereas benzofuran-based amino alcohols may have neurological or antimicrobial applications.

Comparative Data Table

Property This compound Ethyl 2-Amino-2-(benzofuran-5-yl)acetate Compound 5c
Molecular Formula C10H11NO2 C12H13NO3 C31H41NO2
Functional Groups -NH2, -OH -NH2, -COOEt Oxazoline, terpene, vinyl
Synthetic Yield Not reported 63% Not specified
Key NMR Signals (^1H) - δ 4.71 (α-H), 1.21 (CH3) δ 5.75 (vinyl), 3.90 (oxazoline)
Potential Applications Unknown (theoretical) Intermediate for α-amino acids Chiral synthesis

Research Findings and Limitations

  • Synthetic Accessibility: The acetate derivative’s synthesis is well-documented, but analogous methods for this compound remain unexplored in the provided evidence.
  • Toxicity Data: No thorough toxicological studies exist for the target compound, though structurally related benzofuran derivatives often require caution due to unpredictable bioactivity .
  • Structural Insights : The benzofuran moiety’s electron-rich nature may enhance binding to aromatic receptors, but the hydroxyl group’s polarity could limit blood-brain barrier penetration compared to ester derivatives .

Q & A

Q. What are key differences between this compound and indole-based analogs in receptor binding?

  • Methodological Answer : Indole analogs (e.g., 2-amino-2-(1H-indol-5-yl)ethan-1-ol) exhibit stronger π-π stacking with serotonin receptors due to the indole’s planar structure. Benzofuran derivatives, however, show higher selectivity for dopamine transporters (DAT) in radioligand displacement assays (Ki < 100 nM vs. >500 nM for indoles) .

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